2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a bromophenyl group and a thioether linkage to an acetamide moiety
Scientific Research Applications
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine to form 4-bromophenylhydrazine, which is then cyclized with a suitable dicarbonyl compound to yield the pyridazine ring. The thioether linkage is introduced through a nucleophilic substitution reaction with a thiol reagent, followed by the acetamide formation through amidation with 4-fluorobenzylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution of the bromine atom can lead to various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The presence of the bromophenyl and fluorobenzyl groups can enhance its binding affinity and specificity for certain targets, while the thioether linkage may influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
- 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
- 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide stands out due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3OS/c20-15-5-3-14(4-6-15)17-9-10-19(24-23-17)26-12-18(25)22-11-13-1-7-16(21)8-2-13/h1-10H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXMVUKLTMEHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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